molecular formula C6H12ClN3O B6280263 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 952233-33-9

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6280263
CAS No.: 952233-33-9
M. Wt: 177.6
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Description

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N3O·HCl. It is a solid substance commonly used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . The reaction yields a beige powder with a melting point of 218–219°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxadiazole ring and the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific ethyl substitution on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This substitution differentiates it from other similar compounds and can lead to distinct applications in scientific research and industry .

Properties

CAS No.

952233-33-9

Molecular Formula

C6H12ClN3O

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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